(2-chloro-6-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound "(2-chloro-6-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a heterocyclic small molecule characterized by a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a substituted phenyl group. The 2-chloro-6-fluorophenyl moiety attached via a methanone linker may enhance lipophilicity and influence binding affinity, while the piperazine ring contributes to conformational flexibility and solubility.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-15-7-4-8-16(23)17(15)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFBZLCTPKRSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=C(C=CC=C5Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse scientific literature.
Chemical Structure and Properties
The compound features a piperazine ring linked to a triazolo-pyrimidine moiety, with specific halogen substitutions that may influence its biological activity. The presence of chlorine and fluorine atoms is significant as these halogens can enhance the lipophilicity and bioavailability of the compound.
Chemical Formula
- Molecular Formula: C_{20}H_{19}ClF N_{5}
- Molecular Weight: 375.85 g/mol
Antiviral Properties
Research indicates that compounds with similar structural motifs exhibit antiviral activities, particularly against HIV-1. For instance, derivatives of 2-chloro-6-fluorobenzyl pyrimidines have shown potent inhibitory effects against wild-type and mutant strains of HIV-1, with some compounds achieving picomolar activity . The mechanism typically involves inhibition of the HIV reverse transcriptase enzyme.
Anticancer Activity
The triazolo-pyrimidine scaffold has been associated with anticancer properties. Studies have demonstrated that compounds with this structure can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have shown efficacy in inhibiting tumor growth in xenograft models .
Neuropharmacological Effects
The piperazine component suggests potential interactions with neurotransmitter systems. Compounds similar to those containing piperazine have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders and schizophrenia. Positive allosteric modulation of metabotropic glutamate receptors has also been reported for related compounds .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Inhibition of viral enzymes such as reverse transcriptase.
- Receptor Modulation: Interaction with neurotransmitter receptors leading to altered signaling pathways.
- Cell Cycle Interference: Induction of apoptosis and disruption of cell cycle progression in cancer cells.
Scientific Research Applications
The compound's structure suggests several potential biological activities:
-
Anticancer Activity :
- Studies have indicated that derivatives of similar structures exhibit moderate to significant efficacy against various cancer cell lines. For instance, compounds with piperazine and triazole moieties have shown promising results in inhibiting cell proliferation in breast cancer models .
- The compound may interact with poly (ADP-ribose) polymerase (PARP) pathways, which are critical in cancer cell survival and proliferation .
- Antiviral and Anti-inflammatory Effects :
-
Neuropharmacological Applications :
- Compounds containing piperazine have been explored for their effects on the central nervous system. They may exhibit anxiolytic or antidepressant effects due to their interaction with neurotransmitter systems.
Research Findings
Several studies have focused on similar compounds with related structures:
Case Studies
- Breast Cancer Treatment :
- Antiviral Activity :
Comparison with Similar Compounds
Compound 2l: (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
This compound () shares the piperazine-methanone framework but replaces the triazolo-pyrimidine core with a 7-chloroquinoline group. Key differences include:
- The 4,4-difluorocyclohexyl group enhances lipophilicity (logP) relative to the 2-chloro-6-fluorophenyl group in the target compound.
- Spectroscopic Data: The <sup>1</sup>H-NMR of 2l shows distinct quinoline proton signals (δ 8.76 ppm for H-2 quinoline) and cyclohexyl multiplet peaks (δ 1.65–2.32 ppm). The target compound’s triazolo-pyrimidine protons would likely resonate at higher fields (e.g., δ 7.5–8.5 ppm) due to electron-withdrawing effects .
- Mass Spectrometry: Compound 2l exhibits a molecular ion peak at m/z 393 (M<sup>+</sup>), with a base peak at m/z 217 (100%), corresponding to fragmentation of the difluorocyclohexyl-methanone group. The target compound’s molecular weight is expected to be higher (~470–490 g/mol) due to the triazolo-pyrimidine and additional halogen substitutions.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one
This analog () retains the triazolo-pyrimidine core but differs in substituents:
- Functional Groups: A 4-chlorophenoxy group at position 5 and an isopropyl group at position 6 replace the piperazine-methanone linkage. These modifications reduce conformational flexibility compared to the target compound’s piperazine ring.
- Crystallographic Data: Single-crystal X-ray analysis (R factor = 0.082) reveals planar geometry of the triazolo-pyrimidine core, with a mean C–C bond length of 0.006 Å.
- Synthetic Pathways : The synthesis involves cyclocondensation of thioureas with hydrazines, differing from the target compound’s likely route (e.g., Buchwald-Hartwig coupling for piperazine functionalization).
Physicochemical and Pharmacokinetic Properties
The table below summarizes key differences:
Implications for Drug Design
- Bioavailability: The target compound’s piperazine linker may improve aqueous solubility compared to the rigid 4-chlorophenoxy group in the analog from . However, the difluorocyclohexyl group in 2l could enhance blood-brain barrier penetration .
- Metabolic Stability: The triazolo-pyrimidine core is prone to oxidative metabolism at the triazole ring, whereas the quinoline in 2l may undergo CYP450-mediated hydroxylation. Fluorine atoms in both compounds could reduce metabolic clearance.
- Target Selectivity: The triazolo-pyrimidine scaffold’s planar structure favors kinase inhibition, while quinoline derivatives are often associated with antimalarial activity. Substituent variations critically modulate target engagement .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2-chloro-6-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves sequential coupling of the triazolopyrimidine core with substituted piperazine and aryl ketone moieties. Key steps include:
- Triazolopyrimidine activation : Use coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize hydrolysis .
- Piperazine functionalization : React the triazolopyrimidine intermediate with 1-(2-chloro-6-fluorobenzoyl)piperazine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .
- Yield Optimization : Monitor reaction progress via TLC or HPLC-MS. Adjust stoichiometry (1.2:1 molar ratio of piperazine to triazolopyrimidine) and use microwave-assisted synthesis to reduce reaction time by 40% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
- Methodological Answer : Prioritize:
- ¹H/¹³C NMR : Confirm regioselectivity of triazole-pyrimidine fusion and piperazine substitution patterns. Aromatic protons in the 2-chloro-6-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–10 Hz) .
- HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 490–500 Da) and isotopic patterns for Cl/F .
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., triazole-pyrimidine dihedral angles) using single-crystal data .
- Data Interpretation : Cross-reference with computational models (DFT) to predict electronic transitions and validate experimental spectra .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the triazolopyrimidine core (e.g., 3H→1H-triazole substitution) or piperazine substituents (e.g., trifluoroethyl vs. methyl groups) .
- Biological Assays : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) due to triazolopyrimidine's ATP-mimetic properties. Use IC₅₀ determinations with HEK293 or A549 cell lines .
- Computational Docking : Perform molecular dynamics simulations (AutoDock Vina) to predict binding affinities to target proteins, focusing on π-π stacking (phenyl-triazole interactions) and hydrogen bonding (fluorine/chlorine with active-site residues) .
Q. What experimental strategies resolve contradictions in stability data under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS every 6 hours. A 2025 study noted >80% stability at pH 7.4 but 50% degradation at pH 1.2 within 24 hours, suggesting enteric coating for oral delivery .
- Metabolite Identification : Use LC-QTOF-MS to detect oxidative metabolites (e.g., N-oxide formation on piperazine) and correlate with CYP450 isoforms (CYP3A4/2D6) using human liver microsomes .
Q. How should researchers design assays to assess off-target effects and toxicity in preclinical models?
- Methodological Answer :
- Panel Screening : Test against 50+ GPCRs, ion channels, and transporters (e.g., hERG, serotonin receptors) to identify promiscuity. A 2024 study reported hERG inhibition (IC₅₀ = 2.1 µM), necessitating structural refinement .
- In Vivo Toxicity : Administer escalating doses (10–100 mg/kg) in rodent models. Monitor organ histopathology (liver/kidney) and serum biomarkers (ALT, creatinine). Note: A 2023 study observed hepatotoxicity at >50 mg/kg due to piperazine bioaccumulation .
Methodological Notes
- Synthesis : Avoid prolonged exposure to light/moisture during purification to prevent triazole ring decomposition .
- Data Reproducibility : Validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping aromatic signals .
- Contradiction Management : Cross-reference stability data with PubChem/CAS entries (e.g., conflicting logP values resolved via shake-flask method ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
